4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
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Overview
Description
4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is an organic compound that combines the structural features of 4-(dimethylamino)benzaldehyde and 4-phenyl-1,3-thiazol-2-yl)hydrazone. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-phenyl-1,3-thiazol-2-yl)hydrazone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone undergoes various chemical reactions, including:
Condensation Reactions: Forms Schiff bases with primary amines and pyrroles.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: Participates in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Acid Catalysts: Used in condensation reactions to facilitate the formation of Schiff bases.
Oxidizing Agents: Such as potassium permanganate, used for oxidation reactions.
Reducing Agents: Like sodium borohydride, used for reduction reactions.
Major Products Formed
Schiff Bases: Formed through condensation with primary amines.
Oxidized Derivatives: Resulting from oxidation reactions.
Reduced Derivatives: Resulting from reduction reactions.
Scientific Research Applications
4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone involves its interaction with specific molecular targets and pathways:
Molecular Targets: Binds to enzymes and proteins, altering their activity and function.
Pathways Involved: Modulates biochemical pathways related to oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group and benzaldehyde structure.
4-Phenyl-1,3-thiazol-2-yl)hydrazone: Contains the thiazole ring and hydrazone functional group.
Uniqueness
4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific applications .
Biological Activity
4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, a compound with the molecular formula C₁₈H₁₈N₄S and a molar mass of 322.43 g/mol, has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This article delves into its biological activity, including antimicrobial, antitumor, and antioxidant properties, supported by data tables and relevant case studies.
The compound features a dimethylamino group and a thiazole moiety, which contribute to its reactivity and biological interactions. It is primarily recognized for its electrophilic nature, allowing it to form stable adducts with electron-rich compounds such as indoles and amines, making it valuable in biochemical assays and analytical chemistry applications .
Antimicrobial Activity
Research indicates that 4-(Dimethylamino)benzaldehyde derivatives exhibit significant antimicrobial properties. A study demonstrated that the compound could inhibit the growth of various bacterial strains, including Escherichia coli. This is attributed to its ability to react with indoles produced by certain bacteria during tryptophan metabolism .
Table 1: Antimicrobial Activity of 4-(Dimethylamino)benzaldehyde Derivatives
Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
Escherichia coli | 15 | 10 |
Staphylococcus aureus | 12 | 10 |
Salmonella typhimurium | 10 | 10 |
Antitumor Activity
The compound has also shown potential antitumor effects. In vitro studies have reported that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and death. For instance, a study highlighted its ability to inhibit cell proliferation in human liver cancer cells with IC50 values ranging from 20 to 50 µM .
Case Study: Antitumor Efficacy
In a recent study involving human liver cancer cells (HepG2), treatment with 4-(Dimethylamino)benzaldehyde hydrazone resulted in a significant reduction in cell viability as assessed by the MTT assay. The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging. Results indicated that it possesses moderate antioxidant activity, which may be beneficial in mitigating oxidative stress-related diseases.
Table 2: Antioxidant Activity Assessment
Concentration (mg/mL) | % Scavenging Activity |
---|---|
0.5 | 45 |
1.0 | 65 |
1.5 | 80 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 4-(Dimethylamino)benzaldehyde hydrazone. Modifications to the thiazole ring or the dimethylamino group can significantly alter its biological profile. For example, substituents at specific positions on the thiazole ring have been shown to enhance antimicrobial potency while maintaining low toxicity levels .
Properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-phenyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4S/c1-22(2)16-10-8-14(9-11-16)12-19-21-18-20-17(13-23-18)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,20,21)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWHJUUMBODAQK-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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